N1-Ethyl Substitution Increases Lipophilicity vs. Unsubstituted Parent Core
The N-ethyl group on the pyrazole ring of the target compound confers a calculated cLogP of 1.84, compared to 1.12 for the unsubstituted analog 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1863115-39-2), representing a +0.72 log unit increase in predicted lipophilicity . This exceeds the commonly cited 0.5 log unit threshold deemed meaningful for altering membrane permeability coefficients in both agrochemical and pharmaceutical contexts [1]. The 3,5-dimethyl analog (CAS 1872139-58-6) achieves cLogP 2.31, placing the target compound at an intermediate lipophilicity that may balance bioavailability with reduced non-specific protein binding relative to dimethyl-substituted variants .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.84 |
| Comparator Or Baseline | Unsubstituted analog: cLogP = 1.12; 3,5-dimethyl analog: cLogP = 2.31 |
| Quantified Difference | +0.72 vs. unsubstituted; -0.47 vs. 3,5-dimethyl |
| Conditions | ACD/Labs Percepta fragment-based prediction using the ACD/logP algorithm v14.0 |
Why This Matters
Lipophilicity differences exceeding ±0.5 log units can alter membrane permeability coefficients by 2–5 fold, directly impacting compound performance in cell-based and in vivo assays; selecting the target compound provides a defined lipophilicity point between unsubstituted and dimethyl-substituted extremes for SAR exploration.
- [1] Tice, C.M. Selecting the right compounds for screening: does Lipinski's Rule of 5 for pharmaceuticals apply to agrochemicals? Pest Management Science 2001, 57(1), 3-16. DOI: 10.1002/1526-4998(200101)57:1<3::AID-PS269>3.0.CO;2-6. View Source
